Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with:
- An ethyl carboxylate group at position 1.
- A 4-fluorophenyl moiety attached via a methylene bridge.
- A 1,2-dihydropyridin-2-one ring system at position 4, further substituted with a hydroxy group at position 4, a methyl group at position 6, and a furan-2-ylmethyl group at position 1.
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O5/c1-3-33-25(32)28-12-10-27(11-13-28)23(18-6-8-19(26)9-7-18)22-21(30)15-17(2)29(24(22)31)16-20-5-4-14-34-20/h4-9,14-15,23,30H,3,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYAECCVIGIMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine Ring : Known for its versatility in drug design, piperazine derivatives often exhibit various pharmacological properties.
- Furan and Dihydropyridine Moieties : These heterocycles contribute to the compound's biological activity through interactions with biological targets.
- Fluorophenyl Group : The presence of fluorine can enhance metabolic stability and lipophilicity.
The molecular formula is , and its molecular weight is approximately 439.49 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the dihydropyridine scaffold have been shown to inhibit human farnesyltransferase (hFTase), an enzyme critical in cancer cell signaling pathways. In vitro assays revealed IC50 values as low as 25 nM for hFTase inhibition, indicating potent activity against cancer cell lines .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. For example, a related compound showed IC50 values of 46.42 μM for BChE and 157.31 μM for AChE, suggesting that modifications in the structure can enhance selectivity towards specific targets .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of ethyl derivatives indicate promising results against various bacterial strains. Compounds with similar structural motifs have shown effective inhibition against Gram-positive and Gram-negative bacteria, although specific data on this compound are still limited.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in cancer progression and neurotransmitter regulation.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Efficacy
In a study examining the efficacy of dihydropyridine derivatives, it was found that modifications at the piperazine ring significantly influenced anticancer activity. The most effective derivative exhibited a remarkable reduction in tumor size in xenograft models, supporting the hypothesis that structural optimization can enhance therapeutic outcomes .
Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and apoptosis markers, suggesting their potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine Derivatives
Piperazine-based compounds are widely explored for their pharmacological versatility. Below is a comparative analysis of the target compound with structurally related analogues:
Key Structural Differences and Implications
- Heterocyclic Core: The dihydropyridinone ring in the target compound provides hydrogen-bonding sites (hydroxy, oxo) absent in pyridazinone or pyrrolidinone analogues. This could enhance interactions with polar enzyme active sites.
- Substituent Effects: The 4-fluorophenyl group (vs. 2-fluorophenyl in ) may alter binding affinity due to positional electronic effects. The methyl and hydroxy groups on the dihydropyridinone may improve solubility compared to purely aromatic systems.
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (as in ), the target compound likely exhibits low similarity (<50%) to analogues in due to its unique dihydropyridinone-furan system. Higher similarity may occur with pyrrolidinone derivatives , but bioactivity divergence is expected.
Research Findings and Hypothetical Bioactivity Profiling
- Structural Clustering: Per , the target compound’s hybrid structure (piperazine + dihydropyridinone + furan) may cluster separately from simpler piperazine derivatives, suggesting a distinct mode of action.
- Target Prediction : The hydroxy and oxo groups could mimic SAHA-like HDAC inhibitors (as in ), while the fluorophenyl and furan moieties may confer kinase inhibition (e.g., EGFR, VEGFR).
- LogP: Estimated ~3.5 (moderate lipophilicity due to fluorophenyl and furan).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
